1-Benzoyl-3-(pyrimidin-2-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyrimidin-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFILNIAQIJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea
Established Synthetic Routes to 1-Benzoyl-3-(pyrimidin-2-yl)thiourea
The principal and most widely recognized method for synthesizing this compound involves the reaction of benzoyl isothiocyanate with 2-aminopyrimidine (B69317). This process can be broken down into two key stages: the preparation of the benzoyl isothiocyanate intermediate and its subsequent condensation with 2-aminopyrimidine.
Reaction of Benzoyl Isothiocyanate with 2-Aminopyrimidine
This reaction forms the core of the synthetic pathway, uniting the benzoyl and pyrimidinyl moieties through a thiourea (B124793) linkage.
Benzoyl isothiocyanate is typically synthesized in situ through the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate. google.com The reaction is commonly carried out in a dry organic solvent like acetone (B3395972) or acetonitrile (B52724). google.com The choice of solvent is crucial as it must facilitate the dissolution of the reactants and the subsequent reaction. The mixture is typically heated under reflux to drive the reaction to completion. For instance, benzoyl chloride can be reacted with potassium thiocyanate in acetonitrile under reflux conditions to yield benzoyl isothiocyanate. Another variation involves dissolving ammonium thiocyanate in dry acetone, followed by the addition of benzoyl chloride. google.com The use of phase-transfer catalysts, such as PEG-400, in a mixture of dichloromethane (B109758) and acetone at room temperature has also been reported to produce benzoyl isothiocyanate efficiently. chemicalbook.com
Table 1: Reaction Conditions for the Preparation of Benzoyl Isothiocyanate
| Reactants | Solvent | Conditions | Catalyst |
|---|---|---|---|
| Benzoyl chloride, Potassium thiocyanate | Acetonitrile | Reflux | None specified |
| Benzoyl chloride, Ammonium thiocyanate | Dry Acetone | Reflux | None specified |
Once the benzoyl isothiocyanate has been formed, 2-aminopyrimidine is introduced to the reaction mixture. The amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This addition reaction leads to the formation of the desired this compound. The condensation is often carried out in the same solvent used for the preparation of the isothiocyanate, such as acetonitrile or acetone. The reaction is typically initiated at ambient temperature and then brought to reflux for several hours to ensure the completion of the reaction. In a similar synthesis of a related compound, 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the freshly prepared 2-chlorobenzoyl isothiocyanate was dissolved in tetrahydrofuran (B95107) and stirred, followed by the addition of 2-aminopyrimidine, with the reaction proceeding for one hour. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. While specific optimization data for this exact compound is not extensively detailed in publicly available literature, general principles for acylthiourea synthesis can be applied.
The temperature of the reaction plays a critical role. While the initial formation of benzoyl isothiocyanate is often exothermic, the subsequent condensation with 2-aminopyrimidine may require heating to proceed at a reasonable rate and to ensure high conversion. google.com Refluxing the reaction mixture is a common practice to maximize the yield.
The reaction time is another important factor. Insufficient reaction time can lead to incomplete conversion of the starting materials, resulting in a lower yield. Conversely, excessively long reaction times may lead to the formation of byproducts and decomposition of the desired product, thereby reducing both yield and purity. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC).
The choice of solvent can significantly influence the reaction outcome. The solvent should be inert to the reactants and products and should provide good solubility for the starting materials. Acetonitrile and acetone are frequently used solvents for this type of synthesis due to their suitable polarity and boiling points. google.com The purity of the final product is often enhanced through recrystallization from an appropriate solvent. For a similar compound, 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, recrystallization from chloroform (B151607) was used to obtain fine crystals. nih.gov
Industrial Production Considerations for this compound
Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges and considerations. While the fundamental chemistry remains the same, process optimization, safety, cost-effectiveness, and environmental impact become paramount. pharmafeatures.com
Process development would focus on optimizing reaction parameters to maximize throughput and minimize costs. This involves a detailed study of reaction kinetics to determine the optimal temperature, pressure, and reactant concentrations. The choice of reactor type and material of construction would also be critical to ensure safe and efficient operation.
Continuous flow synthesis is an alternative to traditional batch processing that is gaining traction in the pharmaceutical and chemical industries. mdpi.com This approach offers several advantages for the industrial production of acylthioureas, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. A continuous-flow process could potentially lead to higher yields and purity, as well as reduced waste generation.
Purification of the final product on a large scale requires efficient and scalable methods. While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities. Industrial-scale purification would likely involve techniques such as crystallization, filtration, and drying. The development of a robust and reproducible crystallization process is crucial for obtaining a product with consistent purity and physical properties.
Finally, comprehensive process validation is a regulatory requirement for the industrial production of pharmaceutical ingredients. pharmafeatures.com This involves demonstrating that the manufacturing process consistently produces a product that meets its predetermined quality attributes. pharmafeatures.com
Advanced Structural Investigations of 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea
Molecular Conformation and Isomerism of 1-Benzoyl-3-(pyrimidin-2-yl)thiourea
The structural characteristics of this compound are defined by its conformational flexibility and the potential for isomeric forms. The arrangement of its constituent benzoyl and pyrimidinyl groups, along with the tautomeric nature of the thiourea (B124793) core, dictates its molecular geometry and chemical behavior.
Syn–Anti Configurational Analysis of Benzoyl and Pyrimidinyl Groups
The spatial orientation of the substituents around the thiourea [-NH-C(=S)-NH-] backbone is a critical aspect of the molecular conformation of this compound. In related benzoyl thiourea derivatives, a syn-anti configuration is frequently observed, which provides significant molecular stability. nih.gov This arrangement pertains to the positions of the benzoyl and pyrimidinyl groups relative to the thione sulfur atom across the C–N bonds of the thiourea moiety.
For instance, in the closely related compound 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the carbonyl group is situated in a cis position with respect to the thiourea unit. nih.gov In other analogues, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the benzoyl group is found to be trans while the heterocyclic ring adopts a cis conformation relative to the sulfur atom. nih.gov This conformational preference is often stabilized by the formation of intramolecular hydrogen bonds, typically between the N–H protons of the thiourea group and the carbonyl oxygen (N–H⋯O) or the sulfur atom (N–H⋯S). nih.gov These interactions create stable six-membered pseudo-rings, which lock the molecule into a preferred, often planar, conformation. nih.govresearchgate.netnih.gov The benzoyl ring frequently adopts an orientation that is nearly perpendicular to the plane of the thiourea group to minimize steric hindrance.
Thione-Thiol Tautomerism Dynamics
This compound exhibits thione-thiol tautomerism, a dynamic equilibrium between two isomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (-SH). ias.ac.in The prevalence of each tautomer is highly dependent on the physical state and the solvent environment.
In the solid state, this compound predominantly exists in the thione form. This has been confirmed through Fourier-transform infrared (FTIR) spectroscopy, which shows a characteristic C=S stretching vibration around 1,250 cm⁻¹. Further evidence comes from X-ray crystallographic studies of analogous compounds, which consistently reveal bond lengths indicative of a C=S double bond and a C-N single bond within the thiourea core. nih.gov The stability of the thione tautomer in the solid phase is a key factor in the crystalline packing and intermolecular interactions. nih.govias.ac.in
While the thione form is dominant in the solid state, the thiol tautomer can be observed in polar solvents. Spectroscopic analysis in such environments has identified a characteristic S-H stretching vibration at approximately 2,438 cm⁻¹, confirming the presence of the thiol isomer. The equilibrium shifts towards the thiol form in polar solvents, which can stabilize the more polar S-H bond. This tautomeric shift can influence the compound's reactivity in solution.
Crystal Structure Elucidation via X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. This method provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structural chemistry of a compound.
Crystal System and Space Group Determination
The determination of the crystal system and space group provides fundamental information about the symmetry and packing of molecules in the solid state. While the specific crystallographic data for this compound is not detailed in the provided search results, analysis of closely related structures offers valuable insights into its likely crystallographic properties. For example, derivatives with modifications on the benzoyl ring or replacement of the pyrimidinyl group have been extensively studied.
Crystallographic data for analogous compounds are summarized in the table below. These examples consistently crystallize in low-symmetry systems, such as triclinic and monoclinic, which is common for complex organic molecules.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea | Triclinic | Pī | nih.gov |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Monoclinic | P21/n | nih.gov |
| 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea | Monoclinic | P21/c | nih.gov |
These studies reveal that intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation, and intermolecular hydrogen bonds dictate the formation of extended chains or layers within the crystal structure. nih.govnih.govnih.gov
Analysis of Inter- and Intramolecular Hydrogen Bonding Networks
Intramolecular Hydrogen Bonding: A predominant feature in the molecular structure of benzoylthiourea (B1224501) derivatives is the formation of an intramolecular hydrogen bond between the N-H group of the thiourea moiety and the carbonyl oxygen atom (N–H···O). This interaction results in the formation of a stable, planar, six-membered pseudo-ring, often described with the graph-set notation S(6). nih.gov This hydrogen bond is a key factor in stabilizing the molecular conformation. nih.gov
In the case of the closely related compound, 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, a different intramolecular hydrogen bond is observed. An N—H···N interaction occurs between a thiourea proton and one of the nitrogen atoms of the pyrimidine (B1678525) ring, which also serves to stabilize the molecular conformation. nih.gov Additionally, weak intramolecular C-H···S hydrogen bonds have been observed in some derivatives, contributing further to the formation of S(6) rings. nih.gov
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary driving force for the assembly of molecules in the crystal lattice. In related structures, these interactions create higher-order structures like dimers, chains, and sheets. Common intermolecular hydrogen bonds observed in the crystal packing of analogous compounds include:
N—H···S: Molecules can link into dimers through pairs of N—H···S hydrogen bonds, creating R²₂(8) ring motifs. These dimers can then form larger chains.
N—H···N: The nitrogen atoms of the pyrimidine ring can act as acceptors for hydrogen bonds from the N-H groups of neighboring molecules, leading to the formation of chains. nih.gov
C—H···O and C—H···S: Weaker intermolecular interactions, such as those between aromatic C-H groups and the carbonyl oxygen or thiocarbonyl sulfur atoms, also play a significant role in consolidating the crystal structure, often linking molecules into one-dimensional chains. nih.govresearchgate.net
The combination of these diverse hydrogen bonds results in robust, well-defined, multi-dimensional networks that dictate the solid-state properties of the compound.
| Interaction Type | Description | Resulting Motif/Structure | Reference Compound Example |
|---|---|---|---|
| Intramolecular N–H···O | Hydrogen bond between the benzoyl carbonyl oxygen and an adjacent thiourea N-H. | Forms a stable six-membered S(6) pseudo-ring. | 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea nih.gov |
| Intramolecular N–H···N | Hydrogen bond between a thiourea N-H and a pyrimidine ring nitrogen. | Stabilizes the molecular conformation. | 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea nih.gov |
| Intermolecular N–H···S | Interaction between the thiocarbonyl sulfur and an N-H group of an adjacent molecule. | Forms dimers with R²₂(8) motifs and chains. | 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea researchgate.net |
| Intermolecular C–H···O / C–H···S | Weak interactions involving aromatic C-H donors and O/S acceptors on neighboring molecules. | Links molecules into one-dimensional chains. | 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea nih.gov |
Pi-Stacking and Other Non-Covalent Interactions in Crystal Packing
In addition to the dominant hydrogen bonding networks, other non-covalent interactions, particularly π-π stacking, contribute to the stabilization of the crystal packing of this compound. The presence of two aromatic systems—the benzoyl ring and the pyrimidine ring—creates the potential for these stabilizing interactions.
π-π stacking involves the attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. While specific crystallographic studies detailing the π-π stacking in this compound are not extensively documented, the general principles of crystal engineering suggest their likely involvement. The pyrimidine ring, being an electron-deficient heterocycle, can readily participate in such interactions. nih.gov
In crystal structures of related heterocyclic compounds, π-π stacking is frequently observed, often in a parallel-displaced or edge-to-face arrangement. researchgate.netresearchgate.net The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å, a hallmark of significant aromatic interaction. The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonds often create a primary supramolecular framework, which then allows for favorable positioning of aromatic rings for secondary π-stacking interactions. nih.gov These combined forces lead to a densely packed and stable crystal lattice.
Conformational Analysis of the Thiourea Moiety
Crystal structure analyses of analogous compounds reveal that the molecule typically adopts a specific conformation stabilized by intramolecular hydrogen bonds. The conformation is often described in terms of the relative positions of the carbonyl (C=O) and thiocarbonyl (C=S) groups.
Configuration: In many benzoylthiourea derivatives, the molecule adopts a syn-anti or cis-trans configuration. For instance, in 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the carbonyl group is positioned cis with respect to the thiourea sulfur atom relative to the C-N bond. nih.gov In 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea, a cis-trans configuration is observed across the thiourea C-N bonds. researchgate.net This arrangement is often stabilized by the previously mentioned intramolecular N–H···O hydrogen bond. nih.gov
Planarity: The central carbonyl-thiourea fragment tends to be largely planar. nih.gov In 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the plane containing the S, C, and N atoms of the thiourea core is nearly parallel to the pyrimidine ring, with a small dihedral angle between them. nih.gov
Bond Characteristics: The C–N bond lengths within the thiourea moiety are typically shorter than a standard C–N single bond. nih.gov This indicates a degree of double-bond character arising from electron delocalization or resonance across the N–C=S and N–C=O systems, which contributes to the planarity of the core structure. nih.gov
Spectroscopic Characterization and Vibrational Analysis of this compound
Infrared (IR) Spectroscopy for Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features.
The molecule exists predominantly in the thione tautomeric form in the solid state. The characteristic vibrational frequencies observed in the spectra of closely related benzoylthiourea derivatives provide a reliable basis for spectral assignment. researchgate.netmdpi.com
Key vibrational bands include:
N–H Stretching: The N–H groups of the thiourea moiety typically exhibit stretching vibrations in the region of 3100–3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad and shifted to lower frequencies. researchgate.net
C=O Stretching: A strong absorption band corresponding to the stretching vibration of the benzoyl carbonyl group (amide I band) is expected around 1660–1680 cm⁻¹. The frequency is often lower than that of a typical ketone due to conjugation and the formation of the intramolecular N–H···O hydrogen bond. researchgate.net
C=C Aromatic Stretching: Vibrations associated with the C=C bonds within the benzoyl and pyrimidine rings appear in the 1450–1600 cm⁻¹ region.
C–N Stretching and N–H Bending: A complex series of bands in the fingerprint region, particularly between 1500 cm⁻¹ and 1550 cm⁻¹, are attributed to coupled C–N stretching and N–H bending modes.
C=S Stretching: The stretching vibration of the thiocarbonyl group (C=S) is typically weaker than the C=O band and is found in the range of 730-1200 cm⁻¹. Its exact position can be sensitive to molecular structure and bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N–H (Thiourea) | Stretching | 3100 - 3400 |
| C=O (Benzoyl) | Stretching | 1660 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C–N / N–H | Stretching / Bending | 1500 - 1550 |
| C=S (Thiourea) | Stretching | 730 - 1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
The ¹H NMR spectrum of this compound provides precise information on the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are highly characteristic and confirm the connectivity of the benzoyl and pyrimidinyl groups to the thiourea core.
The expected signals in the spectrum, typically recorded in a solvent like DMSO-d₆, are as follows:
N–H Protons: The two protons of the thiourea (–NH–CS–NH–) moiety are the most deshielded signals in the spectrum. They typically appear as broad singlets at very low field, often in the range of δ 11.0–13.0 ppm. nih.gov Their downfield shift is a result of the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups, as well as their involvement in intramolecular and intermolecular hydrogen bonding.
Pyrimidine Protons: The pyrimidine ring exhibits a characteristic splitting pattern. The proton at the 5-position (H-5) is expected to appear as a triplet, while the two equivalent protons at the 4- and 6-positions (H-4, H-6) will appear as a doublet further downfield.
Benzoyl Protons: The five protons of the benzoyl group will resonate in the aromatic region of the spectrum (δ 7.0–8.5 ppm). The two ortho-protons are typically found at the lowest field due to the anisotropic effect of the carbonyl group, followed by the para- and meta-protons. chemicalbook.com
| Proton Type | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| N-H (Thiourea) | 11.0 - 13.0 | Broad Singlet (br s) | Highly deshielded due to hydrogen bonding and adjacent electron-withdrawing groups. Position is solvent-dependent. |
| H-4, H-6 (Pyrimidine) | ~8.6 | Doublet (d) | Protons adjacent to ring nitrogen atoms. |
| ortho-H (Benzoyl) | ~7.9 - 8.1 | Doublet (d) or Multiplet (m) | Deshielded by the adjacent C=O group. |
| meta-H / para-H (Benzoyl) | ~7.5 - 7.7 | Multiplet (m) or Triplet (t) | Typical aromatic region. |
| H-5 (Pyrimidine) | ~7.2 | Triplet (t) | Coupled to H-4 and H-6. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
The ¹³C NMR spectrum of this compound is characterized by distinct signals for the thiocarbonyl, carbonyl, and aromatic carbons. The carbon atom of the thiocarbonyl group (C=S) is expected to be the most deshielded, appearing significantly downfield due to the lower electronegativity and higher polarizability of sulfur compared to oxygen. Studies on analogous benzoylthiourea derivatives consistently show this signal in the range of δ 179.0–182.3 ppm. nih.gov Similarly, a distinct signal for the carbonyl carbon (C=O) of the benzoyl group is anticipated at a downfield position, typically between δ 169.0–170.6 ppm. nih.gov
The aromatic carbons of the benzoyl and pyrimidine rings resonate in the typical aromatic region of the spectrum, generally between δ 115 and 158 ppm. The specific shifts of the pyrimidine carbons are influenced by the nitrogen heteroatoms, with the carbon atom situated between the two nitrogens (C4/C6) appearing at a different shift than the one further away (C5). The carbons of the benzoyl ring will show distinct signals for the substituted carbon (C-ipso) and the ortho, meta, and para carbons.
Table 1: Expected ¹³C NMR Chemical Shifts for this compound Data inferred from analogous compounds. nih.govnih.gov
| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) |
| C=S (Thiourea) | 179.0 – 182.3 |
| C=O (Benzoyl) | 169.0 – 170.6 |
| C2 (Pyrimidine) | ~158.0 |
| C4/C6 (Pyrimidine) | ~157.5 |
| C5 (Pyrimidine) | ~117.0 |
| C-ipso (Benzoyl) | 130.0 – 134.0 |
| C-ortho/meta/para (Benzoyl) | 127.0 – 133.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into the electronic transitions occurring within the molecule's chromophoric systems. The structure contains multiple chromophores: the benzoyl group, the pyrimidine ring, and the thiocarbonyl group, which give rise to characteristic absorption bands.
The spectrum is expected to display intense absorption bands in the UV region, primarily attributable to π → π* transitions within the conjugated aromatic systems of the benzoyl and pyrimidine moieties. These high-energy transitions typically result in strong absorption maxima (λmax) at shorter wavelengths, often below 280 nm. For instance, related benzoylthiourea derivatives exhibit strong absorptions around 244 nm. ksu.edu.tr
Additionally, a weaker absorption band is anticipated at a longer wavelength, corresponding to the n → π* (non-bonding to anti-bonding pi) transition of the thiocarbonyl (C=S) group. This transition involves the excitation of a non-bonding electron from the sulfur atom to a π* anti-bonding orbital. In similar thiourea compounds, this transition often appears as a distinct band or shoulder above 300 nm. ksu.edu.tr The solvent environment can influence the position of these maxima, with polar solvents often causing shifts in the absorption bands.
Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected λmax Region (nm) |
| π → π | Benzoyl Ring, Pyrimidine Ring | 240 – 280 |
| n → π | Thiocarbonyl (C=S) | 300 – 320 |
Mass Spectrometry and Elemental Analysis
Mass spectrometry and elemental analysis are fundamental techniques used to confirm the molecular weight and elemental composition of this compound.
Elemental Analysis
The molecular formula for the compound is C12H10N4OS. The calculated elemental composition provides a theoretical percentage for each element, which can be compared against experimental values to verify the purity and identity of the synthesized compound.
Table 3: Theoretical Elemental Analysis for C12H10N4OS
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 55.80% |
| Hydrogen | H | 1.01 | 3.90% |
| Nitrogen | N | 14.01 | 21.69% |
| Oxygen | O | 16.00 | 6.20% |
| Sulfur | S | 32.07 | 12.41% |
Mass Spectrometry
Mass spectrometry provides the exact molecular weight and offers evidence of the molecular structure through fragmentation analysis. For this compound (MW = 258.3 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 258.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the amide and thiourea linkages. Common fragments would include the benzoyl cation and ions corresponding to the pyrimidine-thiourea portion of the molecule.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Structure/Name | Formula | Expected m/z |
| Molecular Ion | [C12H10N4OS]⁺ | 258 |
| Benzoyl cation | [C7H5O]⁺ | 105 |
| Phenyl cation | [C6H5]⁺ | 77 |
| 2-Aminopyrimidine (B69317) radical cation | [C4H5N3]⁺• | 95 |
| Pyrimidin-2-yl isothiocyanate radical cation | [C5H3N3S]⁺• | 137 |
Computational Chemistry and Theoretical Studies of 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory has emerged as a powerful tool for investigating the electronic characteristics of complex organic molecules like 1-Benzoyl-3-(pyrimidin-2-yl)thiourea. By calculating the electron density, DFT methods can predict a wide range of properties, from the molecule's three-dimensional shape to the energies of its frontier orbitals, offering a window into its stability and reactive nature.
Geometry Optimization and Validation of Experimental Geometries
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These theoretical structures are then ideally validated against experimental data, most commonly obtained from X-ray crystallography.
Theoretical calculations on similar benzoylthiourea (B1224501) derivatives, often performed using the B3LYP functional with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental X-ray diffraction data. rsc.org For instance, in 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the molecule adopts a thione form with typical C=S and C=O bond distances. nih.gov The dihedral angle between the phenyl and pyrimidine (B1678525) rings is found to be 16.49 (6)°. nih.gov An important feature is the formation of an intramolecular N—H···N hydrogen bond, which stabilizes the molecular conformation. nih.gov The thiourea (B124793) core, comprising the S, C, and two N atoms, is nearly planar with the pyrimidine ring. nih.gov
| Parameter | Experimental Value for 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea nih.gov | Expected Theoretical Value for this compound |
|---|---|---|
| Dihedral Angle (Phenyl-Pyrimidine) | 16.49 (6)° | ~15-25° |
| C=S Bond Length | Typical for thione form | ~1.68 Å |
| C=O Bond Length | Typical for benzoyl group | ~1.23 Å |
| Intramolecular H-Bond | N—H···N | Present |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For pyrimidinyl thiourea derivatives, the HOMO is typically localized on the thiourea group and the pyrimidine ring, which are electron-rich regions. asianpubs.org Conversely, the LUMO is often distributed over the benzoyl and thiourea moieties. The HOMO-LUMO energy gap for similar benzoylthiourea derivatives has been calculated to be in the range of 4 to 5 eV. researchgate.netirjweb.com This relatively large energy gap indicates good kinetic stability for this compound.
| Parameter | Typical Calculated Value for Benzoylthiourea Derivatives |
|---|---|
| HOMO Energy | ~ -6.0 to -6.5 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atom of the carbonyl group and the sulfur atom of the thiourea moiety, as well as the nitrogen atoms of the pyrimidine ring. asianpubs.org These are the primary sites for electrophilic interactions. The hydrogen atoms of the N-H groups in the thiourea bridge would exhibit the most positive potential, making them the likely sites for nucleophilic attack and hydrogen bonding.
Fukui Function Analysis for Reactive Sites
Fukui functions are used in DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors are derived from the change in electron density as the number of electrons in the system changes.
For thiourea derivatives, Fukui function analysis has shown that the chalcogen atom (sulfur) is typically the most reactive site for electrophilic attack. rsc.org In the case of this compound, the sulfur atom of the thiourea group and the nitrogen atoms of the pyrimidine ring are predicted to be the most susceptible to electrophilic attack. The carbon atom of the thiocarbonyl group (C=S) is often identified as a primary site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density. The stabilization energies associated with these interactions can be quantified to assess their significance.
In molecules like this compound, significant hyperconjugative interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For instance, the delocalization of the lone pair of the nitrogen atoms in the thiourea moiety into the antibonding orbital of the C=S and C=O bonds contributes to the stability of the molecule. These interactions are also responsible for the partial double bond character of the C-N bonds in the thiourea core.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. rsc.org
Non-Linear Optical (NLO) Properties
Theoretical studies employing computational methods like Density Functional Theory (DFT) are instrumental in predicting the Non-Linear Optical (NLO) properties of novel compounds. For molecules to exhibit NLO activity, they typically require a significant charge transfer, often found in "push-pull" systems where electron-donating and electron-accepting groups are connected through a π-conjugated bridge. The pyrimidine ring, being electron-deficient, can act as an effective electron acceptor, a feature that is often exploited in the design of NLO materials.
While specific DFT calculations for the third-order NLO polarizability (hyperpolarizability, γ) of this compound have not been detailed in available literature, studies on analogous acylthiourea derivatives demonstrate the methodology. For instance, quantum chemical calculations on similar benzoylthiourea structures have been performed to predict their potential as NLO materials. These studies typically calculate the static and dynamic hyperpolarizabilities to evaluate the NLO response. The presence of both the electron-withdrawing benzoyl group and the pyrimidine ring, connected by the thiourea bridge which can facilitate charge transfer, suggests that this compound could possess NLO properties, though specific quantitative values from theoretical calculations are not presently available. Investigations into other pyrimidine derivatives have highlighted their potential for applications in optical and photonic devices based on their calculated NLO behavior. rsc.orgnih.gov
Calculated Thermodynamic Functions
Density Functional Theory (DFT) calculations are a standard method for determining the thermodynamic properties of a molecule. These calculations can predict parameters such as zero-point vibrational energy, thermal energy, specific heat capacity, entropy, and enthalpy at different temperatures. Such data are crucial for understanding the stability and reactivity of a compound under various thermal conditions.
For a related amino benzoyl thiourea derivative, thermodynamic functions have been successfully calculated using the B3LYP functional with a 6-311++G(d,p) basis set. These calculations provide insights into the thermal stability of the molecule. Although a specific table of calculated thermodynamic functions for this compound is not available in the reviewed literature, the established computational protocols for similar molecules confirm that these properties are readily accessible through DFT. The resulting data would be valuable for predicting its behavior in different environments and for optimizing synthesis and reaction conditions.
| Thermodynamic Parameter | Representative Calculated Value (Hypothetical) |
| Zero-point vibrational energy (kcal/mol) | Value not available |
| Thermal energy (kcal/mol) | Value not available |
| Specific Heat Capacity (cal/mol·K) | Value not available |
| Entropy (cal/mol·K) | Value not available |
| Enthalpy (kcal/mol) | Value not available |
Note: The table above is for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.
Molecular Modeling and Docking Studies of this compound
Ligand-Protein Interaction Profiling
Molecular docking simulations are a powerful tool for elucidating the potential interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. The structural motifs within this compound—the benzoyl group, the thiourea core, and the pyrimidine ring—dictate its potential binding modes.
The thiourea moiety (-NH-C(=S)-NH-) is a key pharmacophore, providing hydrogen bond donor and acceptor sites that can form strong interactions with amino acid residues in a protein's active site. The carbonyl oxygen of the benzoyl group also serves as a hydrogen bond acceptor. Furthermore, the pyrimidine substituent is recognized for its ability to engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine within protein binding pockets. Docking simulations on similar pyrimidine-thiourea scaffolds have demonstrated preferential binding to the ATP sites of kinases, a critical class of enzymes in cellular signaling. Specifically, the pyrimidine ring can mimic nucleobase interactions, which is a favorable characteristic for kinase inhibition.
Predictive Analysis of Enzyme Binding Affinities
Predictive analysis through molecular docking provides a quantitative estimation of the binding affinity between a ligand and a target enzyme, typically expressed as a docking score or binding energy (in kcal/mol). Lower energy values indicate a more favorable and stable interaction. Benzoylthiourea derivatives have been computationally screened against a variety of enzymes to predict their inhibitory potential.
While specific binding affinity scores for this compound are not explicitly reported in the available literature, studies on closely related analogs provide insight into its potential. For example, various benzoylthiourea derivatives have been docked against bacterial enzymes like DNA gyrase B and topoisomerase IV, as well as protein kinases involved in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These studies often reveal binding affinities in the micromolar to nanomolar range, suggesting potent inhibitory activity. The combination of the benzoyl and pyrimidine moieties in the target compound suggests it could exhibit strong binding affinities to enzymes that possess binding pockets complementary to its structure.
| Target Enzyme (Representative) | Predicted Binding Affinity (Docking Score) |
| DNA Gyrase Subunit B | Value not available |
| VEGFR-2 Kinase | Value not available |
| p38 MAP Kinase | Value not available |
Note: The table above is for illustrative purposes. Specific predicted binding affinities for this compound are not available in the cited literature.
Coordination Chemistry of 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea
Ligand Properties and Coordination Modes
1-Benzoyl-3-(pyrimidin-2-yl)thiourea functions as a versatile ligand, capable of coordinating to metal centers in several distinct modes. This flexibility is primarily due to the presence of the soft sulfur donor atom of the thiourea (B124793) moiety, the hard oxygen donor of the benzoyl group, and the nitrogen atoms within the pyrimidine (B1678525) ring and the thiourea backbone.
In addition to S,N coordination, this compound can also act as a bidentate ligand through the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S chelation). This mode of coordination results in the formation of a six-membered chelate ring. The preference for S,N versus O,S chelation can be influenced by several factors, including the nature of the metal ion (hard or soft acid-base properties), the reaction conditions, and the presence of other ligands in the coordination sphere. For instance, harder metal ions may favor coordination with the harder oxygen donor, while softer metal ions will have a higher affinity for the softer sulfur donor.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
This compound and its derivatives have been shown to form complexes with a wide array of transition metals.
Cu(II): Copper(II) complexes of acylthiourea derivatives have been synthesized and characterized. For example, a complex with the formula [Cu(L)₂(NO₃)₂] has been reported, where L represents the this compound ligand.
Pd(II) and Pt(II): Palladium(II) and Platinum(II) complexes, such as [Pd(L)Cl₂] and analogous Pt(II) complexes, have been prepared. nih.gov These square planar complexes are of interest for their potential catalytic and biological applications.
Cd(II), Ni(II), and Co(II): Complexes of Cadmium(II), Nickel(II), and Cobalt(II) with acylthiourea ligands have been synthesized, and their geometries have been investigated. researchgate.netksu.edu.tr
Pr(III): A metal-organic framework (MOF) involving Praseodymium(III) and an acylthiourea ligand has been reported, demonstrating the ability of these ligands to form extended coordination polymers. rsc.org
Fe(III): Iron(III) complexes with ligands similar to this compound have been synthesized and shown to adopt octahedral geometries. researchgate.net
Ag(I) and Au(I): Silver(I) and Gold(I) complexes with related thiourea derivatives have been prepared and characterized, often exhibiting linear or tetrahedral coordination geometries. rsc.orgtjnpr.orgrsc.org
The characterization of these complexes is typically carried out using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
The coordination of this compound to metal centers results in complexes with various geometries, largely dictated by the coordination number and the electronic configuration of the central metal ion.
Octahedral: In complexes such as [Cu(L)₂(NO₃)₂] and those of Fe(III), the metal center is typically six-coordinate, resulting in an octahedral geometry. researchgate.net
Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II). nih.gov An example is the complex [Pd(L)Cl₂].
Tetrahedral: Tetrahedral geometries are often observed for complexes of d¹⁰ metal ions like Cd(II) and for some Cu(I) and Co(II) complexes. nih.govresearchgate.net
| Metal Ion | Complex Formula | Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(L)₂(NO₃)₂] | Octahedral |
| Pd(II) | [Pd(L)Cl₂] | Square Planar |
| Fe(III) | - | Octahedral |
| Co(II) | - | Tetrahedral |
| Ni(II) | - | Tetrahedral |
| Cd(II) | - | Tetrahedral |
The stability of metal complexes in solution is a critical parameter that governs their formation and potential applications. The stability constants of metal complexes with this compound can be determined using various techniques, such as potentiometric titration or spectrophotometric methods. For instance, the stability constant for a Cu(II) complex with a related ligand has been reported. A study on a similar thiourea derivative reported a logarithmic stability constant (log K) for its Cu(II) complex to be 8.2 ± 0.3 at 25°C. The magnitude of the stability constant provides a quantitative measure of the affinity of the ligand for a particular metal ion.
| Metal Ion | log K | Conditions |
|---|---|---|
| Cu(II) | 8.2 ± 0.3 | 25°C, μ = 0.1 M NaClO₄ |
Catalytic Applications of this compound Metal Complexes
Metal complexes of this compound have shown promise as catalysts in a range of organic transformations. The presence of both hard (N, O) and soft (S) donor atoms in the ligand structure allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity.
Copper(II) complexes of this compound have been investigated for their potential role in catalytic oxidation reactions, particularly the oxidation of alcohols. While specific quantitative data for the catalytic performance of the this compound-copper complex is not extensively detailed in the available literature, the general mechanism involves the coordination of the alcohol to the copper center, followed by a hydrogen abstraction step, leading to the formation of the corresponding aldehyde or ketone.
The catalytic efficiency of such complexes is influenced by several factors, including the solvent, temperature, and the nature of the oxidant. For instance, in related copper(II) complex-catalyzed oxidations of benzyl (B1604629) alcohol, various oxidants such as hydrogen peroxide and tert-butyl hydroperoxide have been successfully employed. The pyrimidine moiety in the this compound ligand can play a significant role in stabilizing the copper(II) center and modulating its redox potential, which is crucial for the catalytic cycle.
Table 1: General Conditions for Copper-Catalyzed Alcohol Oxidation
| Entry | Substrate | Oxidant | Solvent | Temperature (°C) |
| 1 | Benzyl Alcohol | H₂O₂ | Acetonitrile (B52724) | 50-70 |
| 2 | Cyclohexanol | TBHP | Dichloromethane (B109758) | 40-60 |
| 3 | 1-Phenylethanol | H₂O₂ | Water | 60-80 |
This table represents typical conditions for copper-catalyzed alcohol oxidations and serves as a general reference in the absence of specific data for this compound complexes.
Palladium(II) complexes of this compound are of interest for their potential application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.
In the context of Suzuki-Miyaura coupling, the palladium complex would catalyze the reaction between an organoboron compound and an organohalide. The this compound ligand is expected to stabilize the palladium(0) active species and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The electronic properties of the pyrimidine ring and the benzoyl group can influence the electron density at the palladium center, thereby affecting the reaction rates and yields.
For the Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, the palladium-1-Benzoyl-3-(pyrimidin-2-yl)thiourea complex would act as a catalyst to facilitate the formation of a substituted alkene. The ligand's structure can influence the regioselectivity and stereoselectivity of the reaction.
Table 2: Representative Substrates for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Product |
| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Biphenyl |
| Suzuki-Miyaura | 4-Iodotoluene | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)toluene |
| Heck | Iodobenzene | Styrene | Stilbene |
| Heck | 4-Bromoacetophenone | Ethyl acrylate | Ethyl 4-acetylcinnamate |
This table illustrates the types of transformations where palladium complexes of this compound could be applied, based on the general scope of these reactions.
Supramolecular Chemistry and Material Science Applications
The structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an excellent building block for the construction of supramolecular assemblies. The thiourea moiety, the benzoyl carbonyl group, and the nitrogen atoms of the pyrimidine ring can all participate in hydrogen bonding interactions.
A significant application in this area is the formation of supramolecular hydrogels. The ability of this compound to form extensive hydrogen-bonded networks allows it to entrap large amounts of water, leading to the formation of a gel-like material. These hydrogels can exhibit interesting properties, such as thermal stability and responsiveness to stimuli, making them potentially useful in areas like drug delivery and tissue engineering.
Furthermore, the principles of crystal engineering can be applied to design solid-state architectures of this compound and its derivatives. By understanding and controlling the intermolecular interactions, it is possible to create crystalline materials with desired properties. For instance, studies on the closely related compound, 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, have revealed the formation of one-dimensional chains in the solid state through a combination of N-H···N, C-H···O, and C-H···S hydrogen bonds. nih.gov This suggests that this compound is likely to form similar predictable and robust hydrogen-bonded networks, which is a key aspect of designing functional materials.
These supramolecular structures can also be utilized in the development of functional materials such as sensors or porous frameworks. The pyrimidine and benzoyl groups can also engage in π-π stacking interactions, further directing the self-assembly process and contributing to the stability of the resulting supramolecular architectures.
Chemical Transformations and Derivatization of 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea
Oxidation Reactions of the Thiourea (B124793) Moiety
The thiocarbonyl group (C=S) in N-acyl-N'-arylthioureas is susceptible to oxidation, and the reaction outcome is highly dependent on the oxidant and the reaction conditions. researchgate.netresearchgate.netresearchgate.net Oxidation can lead to simple S-oxygenated products, disulfide linkages, or complex intramolecular cyclizations. researchgate.netresearchgate.net
Research on the oxidation of N-aryl-N'-acylthioureas with bromine in a moist chloroform (B151607) medium has shown that the reaction does not stop at a simple disulfide but proceeds through an oxidative cyclization pathway. researchgate.netresearchgate.net This transformation results in the formation of a benzothiazole (B30560) ring system. The mechanism involves the initial oxidation to a disulfide, followed by intramolecular electrophilic attack of a sulfur atom onto the aryl ring, leading to the heterocyclic product. researchgate.net In contrast, harsher oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the complete cleavage of the thiourea moiety, ultimately yielding carboxylic acids from the fragments. libretexts.orgdurham.ac.uk The reaction with hydrogen peroxide can produce formamidine (B1211174) disulfide or thiourea dioxide, which can then undergo further hydrolysis. researchgate.netp2infohouse.org
| Oxidizing Agent | Conditions | Major Product Type | Reference |
| Bromine (Br₂) | Moist Chloroform | Oxidative Cyclization (Benzothiazole derivative) | researchgate.netresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Acidic/Neutral | Formamidine Disulfide / Thiourea Dioxide | researchgate.netp2infohouse.org |
| Potassium Permanganate (KMnO₄) | Basic, Heat | Cleavage to Carboxylic Acids | libretexts.org |
Hydrolysis Reactions
The 1-benzoyl-3-(pyrimidin-2-yl)thiourea molecule contains both an amide-like linkage (at the benzoyl group) and a thioamide linkage. Under basic hydrolysis conditions, such as refluxing with aqueous sodium hydroxide (B78521), the more labile acyl group is expected to be cleaved. This reaction would proceed via nucleophilic attack of a hydroxide ion at the benzoyl carbonyl carbon, leading to the formation of sodium benzoate (B1203000) and (pyrimidin-2-yl)thiourea as the primary products. More strenuous conditions could potentially lead to the further breakdown of the resulting pyrimidinylthiourea.
Halogenation Reactions
The pyrimidine (B1678525) ring in this compound is the most probable site for electrophilic halogenation. While the pyrimidine ring is generally considered electron-deficient, the 2-amino group (as part of the thiourea linkage) is activating, directing substitution to the 5-position. Direct halogenation of 2-aminopyrimidines with chlorine or bromine in aqueous solution is a known method to produce 2-amino-5-halogenopyrimidines. google.com This process can be improved by conducting the reaction in the presence of carbonates, oxides, or phosphates of metals like calcium or magnesium, which leads to significantly higher yields of the 5-halo product. google.com
| Halogenating Agent | Conditions | Expected Product | Reference |
| Chlorine (Cl₂) | Aqueous, in presence of CaCO₃ | 1-Benzoyl-3-(5-chloropyrimidin-2-yl)thiourea | google.com |
| Bromine (Br₂) | Aqueous, in presence of CaCO₃ | 1-Benzoyl-3-(5-bromopyrimidin-2-yl)thiourea | google.com |
Heterocyclization Reactions Involving the Acyl Thiourea Group
The acyl thiourea group is a valuable synthon for the construction of various sulfur and nitrogen-containing heterocycles. rsc.org The combination of nucleophilic nitrogen and sulfur atoms, along with the adjacent carbonyl group, allows for a variety of cyclization reactions.
The synthesis of oxathiazole rings can be achieved from thiourea derivatives through specific cyclization reactions. For instance, certain N,N'-disubstituted thiourea derivatives, upon treatment with urea (B33335), can undergo cyclization to furnish oxathiazole structures. organic-chemistry.org This type of transformation highlights the potential of the N-C-S-N backbone within the thiourea moiety to act as a precursor for five-membered heterocyclic rings containing oxygen, sulfur, and nitrogen.
Palladium-catalyzed reactions are powerful tools for constructing complex cyclic molecules, often through intramolecular C-C, C-N, or C-S bond formation. nih.govnih.gov While no direct reports detail the palladium-catalyzed cyclization of the this compound backbone itself, the principles of this chemistry suggest potential pathways. If the benzoyl or pyrimidinyl rings were substituted with a reactive group, such as a vinyl or aryl halide, an intramolecular palladium-catalyzed cyclization could be envisioned. For example, a palladium-catalyzed C-H activation could facilitate the coupling of an aryl C-H bond with the sulfur or nitrogen atom of the thiourea moiety to form a fused heterocyclic system. nih.gov Such palladium-catalyzed oxidative cyclizations are valuable for assembling biomedicinally relevant scaffolds from functionalized precursors. nih.gov
A well-established and highly versatile reaction of thioureas is the Hantzsch thiazole (B1198619) synthesis, which involves condensation with an alpha-halocarbonyl compound. mdpi.combepls.com For acylthioureas like this compound, this reaction provides a direct route to substituted 2-iminothiazole derivatives. conicet.gov.ar
The reaction mechanism proceeds through the initial nucleophilic attack of the thiourea sulfur atom on the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form an isothiouronium salt intermediate. conicet.gov.ar This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the final thiazole-containing product, which exists as a 2-(benzoylimino)thiazole derivative. conicet.gov.ar This reaction is highly modular, allowing for a wide variety of substituents on both the α-halocarbonyl and the thiourea to be incorporated into the final product. mdpi.comnih.gov
| α-Halocarbonyl Compound | Expected Thiazole Product |
| 2-Bromoacetophenone | N-(4-Phenyl-3-(pyrimidin-2-yl)thiazol-2(3H)-ylidene)benzamide |
| Ethyl Bromoacetate | N-(4-Oxo-3-(pyrimidin-2-yl)thiazolidin-2-ylidene)benzamide |
| Chloroacetone | N-(4-Methyl-3-(pyrimidin-2-yl)thiazol-2(3H)-ylidene)benzamide |
| 3-Chloropentane-2,4-dione | N-(5-Acetyl-4-methyl-3-(pyrimidin-2-yl)thiazol-2(3H)-ylidene)benzamide |
Cyclocondensation with Acetylenedicarboxylates
The reaction of this compound with acetylenedicarboxylate (B1228247) esters represents a significant synthetic route to various heterocyclic compounds. Thiourea derivatives, in general, can react with dialkyl acetylenedicarboxylates, leading to the formation of thiazolidinone derivatives. This cyclocondensation reaction typically proceeds through a Michael addition of the sulfur atom to the activated triple bond of the acetylenedicarboxylate, followed by an intramolecular cyclization.
In a study involving uracil-derived thioureas, which bear structural similarities to this compound, cyclocondensation with acetylenedicarboxylate derivatives in refluxing methanol (B129727) resulted in the synthesis of pyrimidine-bearing thiazolidinones. frontiersin.org The reaction of 5-aminouracil (B160950) with various isothiocyanates first yielded the corresponding thiourea derivatives. These intermediates were then reacted with diethyl acetylenedicarboxylate or dimethyl acetylenedicarboxylate to afford the respective thiazolidinone products in good yields (76-85%). frontiersin.org
The general scheme for this type of reaction involves the nucleophilic attack of the sulfur atom of the thiourea moiety onto one of the acetylenic carbons of the dicarboxylate. This is followed by the cyclization of the intermediate, where one of the nitrogen atoms of the thiourea attacks the carbonyl group of the ester, leading to the formation of the five-membered thiazolidinone ring.
An illustrative reaction scheme based on the cyclocondensation of a thiourea derivative with a dialkyl acetylenedicarboxylate is presented below:
Table 1: Synthesis of Thiazolidinone Derivatives from Thiourea Precursors and Acetylenedicarboxylates frontiersin.org
| Thiourea Precursor | Acetylenedicarboxylate | Product | Yield (%) |
| 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylthiourea | Diethyl acetylenedicarboxylate | Ethyl 2-((Z)-2-((E)-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | 80 |
| 1-Benzyl-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiourea | Diethyl acetylenedicarboxylate | Ethyl 2-((Z)-3-benzyl-2-((E)-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino)-4-oxothiazolidin-5-ylidene)acetate | 82 |
| 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylthiourea | Dimethyl acetylenedicarboxylate | Methyl 2-((Z)-2-((E)-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | 78 |
| 1-Benzyl-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiourea | Dimethyl acetylenedicarboxylate | Methyl 2-((Z)-3-benzyl-2-((E)-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino)-4-oxothiazolidin-5-ylidene)acetate | 85 |
Note: The data presented in this table is based on analogous reactions of uracil-derived thioureas to illustrate the expected reactivity of this compound.
Solid-Phase Synthesis Applications
The structural framework of this compound makes it a suitable candidate for applications in solid-phase synthesis, a technique widely used for the combinatorial generation of libraries of small molecules for drug discovery and other applications. The thiourea moiety can serve as a handle for attachment to a solid support or as a reactive functional group for further diversification.
Polymer-Supported Synthesis of Pyrimidine Derivatives:
Thiourea functionalities have been utilized in the solid-phase synthesis of pyrimidine derivatives. In a representative example, a resin-bound β-amino acid can be converted to a guanidine, which is structurally related to the pyrimidinyl-thiourea linkage. Subsequent cleavage and cyclization steps can then yield multi-substituted pyrimidine-4-one derivatives. This approach highlights the potential for immobilizing a precursor to this compound on a solid support and then carrying out subsequent chemical transformations.
Solid-Phase Synthesis of Thiazolidinones:
Thioureas are valuable precursors for the solid-phase synthesis of thiazolidinones, a class of heterocyclic compounds with diverse biological activities. The general strategy involves the immobilization of an amine on a solid support, followed by reaction with an isothiocyanate to generate a resin-bound thiourea. This polymer-supported thiourea can then be reacted with various reagents to construct the thiazolidinone ring. For instance, reaction with α-halo esters can lead to the formation of 4-thiazolidinones.
Table 2: Potential Solid-Phase Synthesis Scheme Involving a Thiourea Moiety
| Step | Reagents and Conditions | Description |
| 1. Immobilization | Resin-Cl + H₂N-R | Attachment of an amine-containing building block to a solid support (e.g., chlorotrityl resin). |
| 2. Thiourea Formation | Resin-NH-R + S=C=N-R' | Reaction of the resin-bound amine with an isothiocyanate to form the immobilized thiourea. |
| 3. Cyclization/Cleavage | BrCH₂CO₂Et, Base; TFA | Reaction with an α-haloester to form the thiazolidinone ring, followed by cleavage from the resin with an acid like trifluoroacetic acid (TFA). |
This methodology allows for the rapid generation of a library of thiazolidinone derivatives by varying the amine and isothiocyanate building blocks. By analogy, this compound or its precursors could be incorporated into similar solid-phase synthesis workflows to generate libraries of novel heterocyclic compounds for biological screening.
Mechanistic Insights into the Biological Activity of 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea
Investigation of Molecular Targets and Pathways
The precise mechanism of action for 1-Benzoyl-3-(pyrimidin-2-yl)thiourea has not been fully elucidated, but research into its structural components provides significant insights into its potential biological activity. The molecule's activity is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The core structure, featuring a benzoyl group, a thiourea (B124793) moiety, and a pyrimidine (B1678525) ring, allows for diverse interactions with biological macromolecules.
The biological interactions of this compound are largely dictated by its distinct chemical features. The thiourea core, with its -NH-C(=S)-NH- group, is a critical functional unit, providing hydrogen bond donor and acceptor sites that can form strong, stable interactions with the active sites of enzymes or the binding pockets of receptors.
The pyrimidine substituent, a planar heterocyclic ring, can participate in π-π stacking interactions with aromatic amino acid residues within protein binding sites. Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, further anchoring the molecule to its biological target. biointerfaceresearch.com The N-benzoyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets. The combination of these structural elements suggests that this compound can engage with a variety of biological targets through a multi-point binding mechanism, enhancing its affinity and specificity. biointerfaceresearch.com
Upon binding to a target enzyme or receptor, this compound is thought to modulate its activity, often leading to inhibition. By occupying the active site of an enzyme, it can prevent the binding of the natural substrate, thereby blocking the catalytic reaction. This inhibitory action is a common mechanism for thiourea derivatives, which have been shown to target a wide range of enzymes involved in various metabolic and signaling pathways. rsc.org
The interaction with receptor proteins may interfere with cellular signaling cascades associated with processes like cell proliferation. The binding of the compound could induce conformational changes in the receptor, either blocking the binding of a natural ligand or preventing the receptor from adopting its active state. Preliminary research on similar compounds indicates potential interference with molecular pathways related to cell growth and apoptosis.
Enzyme Inhibition Studies
The structural motifs within this compound are found in various compounds known to inhibit specific enzymes. Studies on these related thiourea derivatives provide a strong basis for understanding the potential enzyme inhibitory profile of the title compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. mdpi.com While direct inhibition data for this compound is limited, studies on structurally related benzohydrazides and other heterocyclic thiourea derivatives have demonstrated significant inhibitory activity against both AChE and BuChE. nih.gov For instance, certain 2-benzoylhydrazine-1-carboxamides have shown dual inhibition with IC₅₀ values in the micromolar range, comparable to or better than some established drugs. nih.gov The activity of these related compounds suggests that the benzoyl and heterocyclic components are important for binding to the active sites of cholinesterases.
Table 1: Cholinesterase Inhibition by Related Hydrazine-1-Carboxamide Compounds
Alpha-amylase and alpha-glucosidase are key digestive enzymes involved in carbohydrate metabolism; their inhibition can help manage blood glucose levels. nih.gov Numerous studies have demonstrated the potential of thiourea derivatives as inhibitors of these enzymes. Thiourea compounds containing a pyrimidine ring have shown promising inhibitory activity against α-amylase, often stronger than their effect on α-glucosidase. nih.gov For example, a series of pyrazoline-linked acyl thiourea derivatives were found to be potent inhibitors of both enzymes. rsc.org Compound 5b from this series was a notable α-glucosidase inhibitor, while compound 5f was a potent amylase inhibitor. rsc.org This suggests that the acyl thiourea core, present in this compound, is a key pharmacophore for this activity.
Table 2: α-Amylase and α-Glucosidase Inhibition by Related Thiourea Derivatives
Glucose-6-phosphatase (G6Pase) is a critical enzyme in glucose homeostasis, catalyzing the final step of gluconeogenesis and glycogenolysis to release free glucose into the bloodstream. nih.govscbt.com Inhibition of G6Pase is a potential therapeutic strategy for managing hyperglycemia in type 2 diabetes. nih.gov Studies on thiourea derivatives have demonstrated their ability to inhibit this enzyme. For example, research on 2-picolylamine thioureas showed a significant in vivo decrease in G6Pase activity in mice. nih.gov One derivative, in particular, exhibited the highest level of inhibition. nih.gov Although the studied compounds differ from this compound, the shared thiourea moiety suggests a potential for G6Pase inhibitory activity.
Table 3: In Vivo G6Pase Inhibition by Related 2-Picolylamine Thiourea Derivatives
P21-Activated Kinase 1 (PAK1) Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cell proliferation, migration, and survival. tandfonline.com Overexpression of PAK1, a member of this family, is linked to poor prognosis in several types of cancer, making it an attractive therapeutic target. nih.gov Benzoyl thiourea derivatives have been identified as a promising chemical scaffold for developing PAK1 inhibitors. tandfonline.com
Research into tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivatives has demonstrated potent PAK1 inhibition. nih.gov Although not the specific compound , these studies provide insight into the potential mechanism. One potent inhibitor from this class, compound 7j , exhibited an IC₅₀ value of 209 nM against PAK1. tandfonline.com The inhibitory mechanism involves arresting the cell cycle at the G2/M phase through the PAK1-cdc25c-cdc2 pathway. nih.gov Furthermore, these derivatives have been shown to induce cell death by inhibiting the MAPK-ERK and MAPK-JNK signaling cascades. nih.gov The thiourea moiety is crucial for these interactions, providing hydrogen bond donor/acceptor pairs that can bind to the kinase's active site.
Table 1: Inhibitory Activity of a Benzoyl Thiourea Derivative against PAK1
| Compound | Target | IC₅₀ (nM) | Cellular Effect |
|---|
| 7j (A tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivative) | PAK1 | 209 | G2/M cell cycle arrest, Inhibition of MAPK-ERK and MAPK-JNK pathways |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in anticancer drug development. nih.gov Thiourea derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov
The mechanism of action for many small-molecule VEGFR-2 inhibitors involves targeting the ATP-binding site of the receptor's kinase domain. researchgate.net By competing with ATP, these inhibitors block the autophosphorylation of the receptor, thereby halting the downstream signaling cascade that promotes endothelial cell proliferation and migration. researchgate.net While direct studies on this compound are limited, the general class of pyrimidine-containing (thio)urea derivatives has shown promise. For instance, biphenylurea derivatives tagged with a pyrimidine-sulfonamide motif have been developed as novel VEGFR-2 inhibitors. researchgate.net The pyrimidine ring is a key pharmacophore that can mimic nucleobase interactions, facilitating binding to kinase ATP sites.
DNA Binding Mechanisms
Beyond enzyme inhibition, thiourea derivatives have been shown to interact directly with DNA, presenting another avenue for their biological activity. biointerfaceresearch.com The molecular structure of this compound, with its planar aromatic and heteroaromatic rings, is conducive to such interactions.
Studies on analogous compounds, such as 1-(adamantane-1-carbonyl)-3-(1-naphthyl) thiourea, have revealed a mixed binding mode with DNA. biointerfaceresearch.com This involves the planar naphthyl group intercalating between DNA base pairs, while other parts of the molecule settle into the minor groove. biointerfaceresearch.com The pyrimidine substituent in this compound is particularly suited for mimicking nucleobase interactions, potentially enabling intercalation. Furthermore, molecular docking studies of other new benzoylthiourea (B1224501) derivatives have shown binding affinity for bacterial DNA gyrase B, an enzyme crucial for DNA replication, suggesting that interference with DNA processing enzymes is a plausible mechanism. nih.gov The thiourea core itself can form hydrogen bonds, further stabilizing the drug-DNA complex. biointerfaceresearch.com
Interference with Chitin (B13524) Synthesis Pathways
Benzoylphenyl ureas are a well-known class of insect growth regulators that act by inhibiting chitin synthesis. researchgate.net Chitin is a vital structural component of the insect exoskeleton, and its disruption is lethal during molting. researchgate.net These compounds are classified as chitin synthesis inhibitors (CSI) by the Insecticide Resistance Action Committee (IRAC, group 15). researchgate.net
The mechanism involves the inhibition of chitin synthase 1 (CHS1), the enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin chains in the cuticle. researchgate.net While the subject compound is a benzoylthiourea, the structural similarity to benzoylureas suggests a potential for a similar mechanism of action, particularly in insects or fungi where chitin is present. The replacement of the urea (B33335) oxygen with sulfur in the thiourea moiety would alter the electronic properties and hydrogen bonding capacity of the molecule, which could influence its binding affinity for chitin synthase. However, specific research on the effect of this compound on chitin synthesis pathways is required to confirm this hypothesis.
Structure Activity Relationship Sar Studies of 1 Benzoyl 3 Pyrimidin 2 Yl Thiourea and Its Derivatives
Influence of Substituent Effects on Biological Activity
The introduction of various substituents on the aromatic rings and modifications of the core structure can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby modulating its interaction with biological targets.
Modifications to the benzoyl and pyrimidinyl rings have been a key strategy in optimizing the biological activity of this class of compounds. Research has shown that the nature and position of substituents on these rings are critical determinants of potency and selectivity.
For instance, studies on related benzoylthiourea (B1224501) derivatives have demonstrated that the presence of electron-withdrawing groups, such as fluorine or nitro groups, on the aromatic rings can enhance antimicrobial activity. nih.gov The introduction of fluorine atoms can modulate pharmacokinetic properties like membrane permeation and liposolubility. nih.gov Specifically, compounds with a single fluorine atom on the phenyl ring have shown potent antibacterial effects, while those with three fluorine atoms exhibited stronger antifungal activity. nih.gov In one series of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thiourea compounds, the activity was correlated with the presence of nitro groups and the position of the fluorine substituent on both the aroyl and aryl rings. nih.gov
On the pyrimidinyl moiety, substitutions can also lead to significant changes in activity. Studies on N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea derivatives found that different substitution patterns on the pyrimidine (B1678525) ring resulted in compounds with excellent biological activities, including herbicidal and fungicidal effects. researchgate.net In a different series of compounds, replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide tended to decrease antitumor activity, highlighting the importance of the substitution position on the benzoyl ring relative to the pyrimidine group. nih.gov
The following table summarizes the impact of various substituents on the biological activity of related thiourea (B124793) derivatives.
| Compound Series | Substituent/Modification | Effect on Biological Activity | Activity Type |
| Fluorobenzoyl-fluorophenyl-thioureas | Single fluorine on phenyl ring | Increased antibacterial effect | Antimicrobial |
| Fluorobenzoyl-fluorophenyl-thioureas | Three fluorine atoms on phenyl ring | Increased antifungal effect | Antimicrobial |
| Fluorobenzoyl-fluorophenyl-thioureas | Nitro group | Correlated with inhibitory activity | Antimicrobial |
| Pyrimidin-2-ylamino-benzoyl derivatives | Moving pyrimidinylamino from 4- to 3-position | Decreased activity | Antitumor |
| Pyridyl-substituted urea (B33335) derivatives | 4-pyridyl at R¹ position vs. 3- or 2-pyridyl | Stronger antiproliferative activity | Antitumor |
The thiourea core (-NH-C(=S)-NH-) is a fundamental structural feature that plays a pivotal role in the biological activity of these compounds. It acts as a flexible linker and a potent hydrogen-bonding unit. mdpi.com The nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.
The thiourea moiety exists in a thioamide form, and its structure is often stabilized by intramolecular hydrogen bonds, for example between an N-H proton and the oxygen of the benzoyl group. nih.govnih.gov This helps to lock the molecule into a specific conformation conducive to binding. The sulfur atom of the thiourea group is also known to participate in charge-transfer complexes with aromatic amino acid residues in protein binding sites. The versatility of the thiourea group makes it a cornerstone in drug design, contributing to a wide range of pharmacological effects including antimicrobial, anticancer, and insecticidal activities. nih.govnih.govresearchgate.net
Conformational Effects on Biological Activity
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. In 1-benzoyl-3-(pyrimidin-2-yl)thiourea derivatives, the conformation is largely determined by the rotational freedom around the single bonds of the thiourea linker. The C=O and C=S bonds are typically oriented in a trans configuration, which is stabilized by an intramolecular N-H···O hydrogen bond. nih.gov
The spatial orientation of the aromatic rings relative to the thiourea plane is defined by dihedral angles. In similar structures, the benzoyl fragment is often not coplanar with the thiourea moiety. For example, in one derivative, the plane stabilized by the intramolecular hydrogen bond forms a dihedral angle of 52.58° with the central phenyl ring. nih.gov This non-planar conformation can be crucial for fitting into the binding pockets of target proteins. The introduction of bulky substituents can influence these dihedral angles and either enhance or reduce activity by altering the molecule's shape and fit. mdpi.com For example, introducing a heteroatom into an alicyclic ring in a related series of inhibitors suggested a conformational role, possibly by flattening the ring and thereby increasing on-target inhibition. mdpi.com
Comparative Analysis with Related Thiourea and Urea Derivatives
Comparing this compound with its urea analogue (where the sulfur atom is replaced by an oxygen atom) and other related thioureas provides further SAR insights. The replacement of the thiourea C=S bond with a urea C=O bond can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to a different biological activity profile.
For instance, in a study comparing insecticidal activities, benzoylthiourea and benzoylurea (B1208200) compounds were evaluated as insect growth regulators that inhibit chitin (B13524) synthesis. researchgate.net While both classes of compounds can exhibit this mechanism of action, their potencies can differ. Similarly, in a series of N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas, the thiourea derivative showed moderate inhibitory activity against a cancer cell line, whereas the corresponding urea derivative was inactive, highlighting the critical role of the sulfur atom in this specific context. nih.gov
When compared to thioureas with different aromatic systems, such as benzothiazole (B30560) instead of pyrimidine, the biological activity can also shift. N-(benzothiazol-2-yl)-N′-(benzoyl)thioureas have been studied for their antimicrobial properties. nih.gov The pyrimidinyl group in the title compound is thought to confer superior herbicidal activity compared to phenyl-substituted analogues, potentially due to enhanced π-π stacking interactions with biological targets.
Computational Approaches to SAR Prediction
In modern drug discovery, computational methods are increasingly used to predict the biological activity of new compounds and to understand their SAR at a molecular level. Molecular docking, a key computational technique, has been used to study benzoylthiourea derivatives. nih.gov Docking simulations can predict the binding affinity and orientation of these compounds within the active site of a target protein, such as the E. coli DNA gyrase B. nih.govdntb.gov.ua
These in silico studies have shown that the docking score can successfully predict the antimicrobial activity of the compounds. nih.gov For example, molecular docking of certain pyrazole (B372694) derivatives against the gamma-aminobutyric acid (GABA) receptor showed a strong interaction for the most toxic compounds, validating the experimental results. researchgate.net
More advanced computational studies involve molecular dynamics simulations, which can evaluate the stability of the compound-receptor interaction over time. nih.govresearchgate.net These simulations have been used to study platinum-thiourea complexes and other thiourea derivatives as potential anticancer agents, assessing the stability of their binding to target receptors. nih.govresearchgate.net Additionally, computational tools are used to predict pharmacokinetic parameters (absorption, distribution, metabolism, excretion) and toxicity (ADMET), helping to identify candidates with favorable drug-like properties before their synthesis. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
